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Eicosa-8,11-dienoic acid

Cat. No.: B1207463
M. Wt: 308.5 g/mol
InChI Key: XUJWOMMOEOHPFP-UHFFFAOYSA-N
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Description

Contextualization within Polyunsaturated Fatty Acid Metabolism

Eicosa-8,11-dienoic acid, a 20-carbon polyunsaturated fatty acid (PUFA), holds a specific position within the complex network of lipid metabolism. ontosight.ai Its structure features two cis-configured double bonds located at the 8th and 11th carbons from the carboxyl end. ontosight.aiontosight.ai The human body can synthesize it from shorter-chain fatty acids through a series of enzymatic desaturation and elongation reactions. ontosight.ai

This fatty acid is a key intermediate in the synthesis of other bioactive lipids. ontosight.ai Notably, it serves as a direct precursor to Eicosa-5,8,11-trienoic acid (Mead's acid) via an oxidative desaturation reaction at the 5,6 position, a process catalyzed by the Δ5-desaturase enzyme. nih.govnih.gov This conversion is a significant step in the biosynthesis of n-9 series fatty acids, particularly under conditions of essential fatty acid deficiency. nih.gov

Furthermore, this compound is a precursor for the synthesis of eicosanoids, which are potent signaling molecules involved in regulating inflammation, immune responses, and vascular health. ontosight.aiontosight.aicreative-proteomics.com Its metabolism can also lead to other fatty acids, such as sciadonic acid (Δ5,11,14-20:3). researchgate.net The balance of this and other PUFAs is crucial for maintaining cellular homeostasis. ontosight.ai

Table 1: Metabolic Context of this compound
Metabolic ProcessDescriptionKey Related CompoundsSignificance
BiosynthesisSynthesized from shorter-chain fatty acids via desaturation and elongation. ontosight.ai Can be elongated from linoleic acid. researchgate.netLinoleic AcidProvides an endogenous source of the fatty acid. ontosight.ai
Δ5-DesaturationUndergoes oxidative desaturation to form Eicosa-5,8,11-trienoic acid (Mead's acid). nih.govnih.govEicosa-5,8,11-trienoic acid, Δ5-desaturaseA key step in the n-9 fatty acid pathway, particularly relevant in essential fatty acid deficiency. nih.gov
Precursor to EicosanoidsServes as a substrate for the synthesis of eicosanoids. ontosight.aiontosight.aiProstaglandins, Leukotrienes, ThromboxanesContributes to the pool of signaling molecules that regulate inflammation and immunity. ontosight.aicreative-proteomics.com
Metabolism to Sciadonic AcidCan be metabolized to sciadonic acid (Δ5,11,14-20:3). researchgate.netSciadonic AcidRepresents an alternative metabolic fate with distinct biological activities. researchgate.net

Historical Perspective on its Academic Study and Significance

The academic study of this compound gained momentum in the latter half of the 20th century, particularly through research aimed at elucidating the metabolic pathways of polyunsaturated fatty acids. A significant body of work from the 1970s, notably by R.R. Brenner and his colleagues, provided foundational knowledge on its metabolism. nih.govnih.govgoogle.com.ar

A pivotal study in 1972 investigated the oxidative desaturation of radiolabeled [1-¹⁴C]this compound into eicosa-5,8,11-trienoic acid using rat liver microsomes. nih.gov This research established the kinetic conditions for this specific enzymatic reaction and compared its rate under various dietary regimens, including balanced and essential fatty acid-free diets. nih.gov The findings revealed that the Δ5-desaturation of this compound was a secondary regulatory step in the biosynthesis of eicosa-5,8,11-trienoic acid, with the Δ6-desaturation of oleic acid being the primary rate-limiting step. nih.gov These experiments were crucial in mapping the sequence and regulation of fatty acid desaturation pathways. nih.govnih.gov Early chemical synthesis of the compound, including its radiolabeled forms, was instrumental for these metabolic tracing studies. nih.gov

Table 2: Key Historical Research Findings
Year of PublicationLead Researcher/GroupKey FindingExperimental ModelReference
1962Gunstone, F. D. & Sykes, P. J.Reported the chemical synthesis of related dienoic fatty acids, contributing to the methodological foundation for fatty acid research.Organic Synthesis rsc.org
1972Castuma, J. C., Catala, A., & Brenner, R. R.Demonstrated the oxidative desaturation of this compound to eicosa-5,8,11-trienoic acid and identified it as a secondary regulatory step in its biosynthesis. nih.govRat Liver Microsomes nih.gov
1982Brenner, R. R.Authored comprehensive reviews on the metabolism of polyunsaturated fatty acids, contextualizing the role of intermediates like this compound. nih.govReview of "in vivo" and "in vitro" studies nih.gov

Overview of Research Trajectories and Open Questions

Current research on this compound is focused on understanding its nuanced roles in complex biological systems, particularly in inflammation. researchgate.net Studies using murine macrophage cell lines have shown that its close isomer, 11,14-eicosadienoic acid, can modulate the metabolism of other PUFAs and alter the cellular response to inflammatory stimuli. researchgate.netnih.gov This isomer was found to decrease nitric oxide production while increasing prostaglandin (B15479496) E2, indicating a differential modulation of inflammatory mediators. nih.gov Such findings suggest that this compound and its isomers are not merely metabolic intermediates but may possess distinct bioactive properties.

Research continues to explore its potential influence on chronic conditions, with some studies linking PUFAs to cardiovascular and neurodegenerative diseases. ontosight.aiontosight.ai However, the specific contributions of this compound require further clarification. ontosight.ai

Table 3: Current and Future Research Directions
Research AreaKey QuestionsRecent Approaches
Inflammation and ImmunologyHow does this compound and its isomers differentially modulate the production of pro-inflammatory and anti-inflammatory mediators? researchgate.netnih.govIn vitro studies with macrophage cell lines (e.g., RAW264.7); analysis of nitric oxide and prostaglandin production. researchgate.netnih.gov
Metabolic RegulationWhat is the full range of metabolites derived from this compound? How does it compete with other PUFAs for key enzymes like desaturases and elongases? nih.govMetabolomic profiling; studies using yeast transformed with human elongase genes to assess competitive inhibition. nih.gov
Chronic DiseaseWhat is the specific role of this compound in the context of cardiovascular and neurodegenerative diseases? ontosight.aiontosight.aiEpidemiological studies; analysis of fatty acid profiles in patient cohorts. cambridge.org
Therapeutic PotentialCan this compound or its derivatives be leveraged for therapeutic applications? ontosight.aiontosight.aiIn silico modeling; preclinical studies to assess bioactivity. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36O2 B1207463 Eicosa-8,11-dienoic acid

Properties

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

icosa-8,11-dienoic acid

InChI

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,12-13H,2-8,11,14-19H2,1H3,(H,21,22)

InChI Key

XUJWOMMOEOHPFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCC=CCCCCCCC(=O)O

Synonyms

eicosa-8,11-dienoic acid
eicosa-8,11-dienoic acid, (Z,Z)-isome

Origin of Product

United States

Biosynthesis and Biogenesis of Eicosa 8,11 Dienoic Acid

Precursor Substrate Utilization and Metabolic Origins

The biosynthesis of eicosa-8,11-dienoic acid involves the elongation of shorter-chain fatty acids. ontosight.ai The primary precursor for this pathway is linoleic acid (18:2n-6), an essential fatty acid that must be obtained from the diet. In some organisms, an alternative pathway begins with the elongation of linoleic acid to form eicosadienoic acid (20:2n-6), specifically (11Z,14Z)-eicosadienoic acid. google.comnih.gov This intermediate is then acted upon by desaturase enzymes to produce various polyunsaturated fatty acids.

Another significant metabolic origin is the elongation of oleic acid (18:1n-9). This process leads to the formation of 20:1n-9, which can then be desaturated to yield this compound. This pathway is particularly relevant in states of essential fatty acid deficiency. nih.gov The initial elongation steps from precursor fatty acids are critical in setting the stage for the subsequent desaturation reactions that define the final structure of this compound.

Enzymatic Pathways in De Novo Synthesis

The de novo synthesis of this compound is a multi-step process occurring predominantly in the endoplasmic reticulum and involves the coordinated action of elongase and desaturase enzymes. nih.gov

Role of Elongase Systems and Their Specificity

Fatty acid elongases are a family of enzymes responsible for extending the carbon chain of fatty acids. diva-portal.org The elongation process consists of a cycle of four reactions: condensation, reduction, dehydration, and a second reduction, adding two-carbon units from malonyl-CoA to the fatty acyl-CoA substrate. diva-portal.orgpnas.org

The specificity of the elongase enzymes is crucial in determining the fatty acid profile of a cell. springermedizin.de In mammals, seven different elongase enzymes (ELOVL1-7) have been identified, each with distinct substrate preferences for fatty acids of varying chain lengths and degrees of saturation. diva-portal.org ELOVL2, ELOVL4, and ELOVL5 are primarily involved in the elongation of polyunsaturated fatty acids (PUFAs), while ELOVL1, ELOVL3, ELOVL6, and ELOVL7 prefer saturated and monounsaturated fatty acids. nih.govdiva-portal.org Specifically, ELOVL5 has been shown to be active with C18 and C20 PUFA substrates, while ELOVL2 shows a preference for C20 and C22 PUFAs. plos.org The expression of these elongases is tissue-specific, reflecting the diverse requirements for different very-long-chain fatty acids (VLCFAs) in various physiological contexts. diva-portal.org

ElongaseSubstrate PreferencePrimary Function
ELOVL1, ELOVL3, ELOVL6, ELOVL7Saturated and Monounsaturated Fatty AcidsElongation of non-PUFA substrates
ELOVL2, ELOVL4, ELOVL5Polyunsaturated Fatty Acids (PUFAs)Elongation of PUFA substrates
ELOVL5C18 and C20 PUFAsKey elongase in the initial steps of long-chain PUFA synthesis
ELOVL2C20 and C22 PUFAsInvolved in the later steps of very-long-chain PUFA synthesis

Delta-Desaturase Enzymes and Regiospecificity (e.g., Δ5, Δ8, Δ6 activities)

Delta-desaturase enzymes introduce double bonds at specific positions in the fatty acid carbon chain, a critical step in the synthesis of polyunsaturated fatty acids. The regiospecificity of these enzymes is paramount.

Δ6-Desaturase (FADS2): This enzyme is often considered rate-limiting in the biosynthesis of long-chain PUFAs. plos.org It typically introduces a double bond at the Δ6 position. However, studies have revealed that the FADS2 gene product also exhibits Δ8-desaturase activity, capable of desaturating 11,14-eicosadienoic acid (20:2n-6) to dihomo-γ-linolenic acid (20:3n-6). nih.gov This provides an alternative pathway for the synthesis of important PUFAs. nih.govfrontiersin.org

Δ5-Desaturase (FADS1): This enzyme introduces a double bond at the Δ5 position. nih.govnih.gov For instance, it is responsible for the conversion of dihomo-γ-linolenic acid to arachidonic acid. frontiersin.org The oxidative desaturation of this compound to eicosa-5,8,11-trienoic acid is catalyzed by a Δ5-desaturase. nih.gov

Δ8-Desaturase: While often associated with the FADS2 enzyme, dedicated Δ8-desaturases exist in some organisms. google.com In an alternative pathway, a Δ9 elongase first converts linoleic acid to eicosadienoic acid (20:2), which is then desaturated by a Δ8-desaturase to produce dihomo-γ-linolenic acid (20:3). google.comfrontiersin.org This pathway highlights the metabolic flexibility in producing key PUFAs.

The interplay between these desaturases and elongases dictates the final fatty acid composition within a cell. For example, the synthesis of eicosa-5,8,11-trienoic acid from this compound is dependent on Δ5-desaturase activity. nih.gov

Regulation of Biosynthetic Processes in Cellular Systems

The biosynthesis of this compound and other PUFAs is tightly regulated to maintain cellular lipid homeostasis. This regulation occurs at both the transcriptional and post-translational levels. diva-portal.org

Transcriptional Control of Relevant Enzymes

The expression of elongase and desaturase genes is primarily controlled at the transcriptional level. diva-portal.org Several key transcription factors play a pivotal role in this regulation:

Sterol Regulatory Element-Binding Proteins (SREBPs): SREBP-1c is a major regulator of genes involved in fatty acid synthesis. nih.gov Increased levels of nuclear SREBP-1c enhance the expression of ELOVL6, Δ5-desaturase, and Δ6-desaturase. nih.gov The promoters of these genes often contain sterol regulatory elements (SREs) to which SREBPs bind. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): PPARα is another critical transcription factor. nih.gov Studies have shown that PPARα is required for the induction of ELOVL5, ELOVL6, Δ5-desaturase, Δ6-desaturase, and Δ9-desaturase. nih.gov

Liver X Receptors (LXRs): LXR agonists can also influence the expression of these enzymes. nih.gov

Carbohydrate-Responsive Element-Binding Protein (ChREBP) and MAX-like factor X (MLX): These factors are involved in the glucose-mediated regulation of desaturase expression. nih.gov

Environmental factors such as temperature can also modulate the transcription of these enzymes. agriculturejournals.czagriculturejournals.cz For example, in some fish species, gene expression of Δ6-desaturase and ELOVL5 is altered in response to temperature changes. agriculturejournals.czagriculturejournals.cz

Transcription FactorTarget EnzymesEffect on Expression
SREBP-1cELOVL6, Δ5D, Δ6D, Δ9DEnhances
PPARαELOVL5, ELOVL6, Δ5D, Δ6D, Δ9DRequired for induction
LXRDesaturasesModulates
ChREBP/MLXDesaturasesRegulates in response to glucose

Post-Translational Modulation of Enzyme Activity

While transcriptional control is the primary regulatory mechanism, post-translational modifications can also influence the activity of elongase and desaturase enzymes. diva-portal.org However, the extent and specific mechanisms of post-translational modulation are less well understood compared to transcriptional regulation. One example of post-translational influence is product inhibition. For instance, the activity of Δ5-desaturase can be inhibited by its product, arachidonic acid. nih.gov A cytosolic fraction can prevent this retroinhibition, suggesting the presence of binding proteins that sequester the product and maintain enzyme activity. nih.gov This indicates a complex interplay of factors that fine-tune the biosynthetic pathways of polyunsaturated fatty acids.

Metabolic Transformations and Catabolism

β-Oxidation Pathways and Lipid Homeostasis

While specific details on the β-oxidation of Eicosa-8,11-dienoic acid are not extensively documented in the provided results, it is understood that as a fatty acid, it can be broken down through this process in the mitochondria to produce energy. This catabolic pathway is fundamental for lipid homeostasis, ensuring a balance between fatty acid storage and utilization. nih.gov The regulation of fatty acid oxidation is critical, and disruptions can be associated with various metabolic disorders.

Further Desaturation and Elongation Pathways

This compound is a substrate for further enzymatic modifications, specifically desaturation and elongation, which alter its structure and function.

One key pathway involves the conversion of this compound to Eicosa-5,8,11-trienoic acid through the action of the Δ5-desaturase enzyme. nih.gov This step is considered a secondary regulatory point in the biosynthesis of certain polyunsaturated fatty acids. nih.gov

Another significant transformation is its role in the synthesis of arachidonic acid (ARA). This compound can be elongated from linoleic acid and subsequently metabolized to dihomo-gamma-linolenic acid (DGLA) and then to arachidonic acid. nih.gov The conversion of DGLA to ARA is catalyzed by the Δ5-desaturase enzyme. microbiologyresearch.orgnih.gov However, this conversion is often limited, leading to an accumulation of DGLA in many cell types. microbiologyresearch.org The balance between DGLA and ARA is a critical factor in inflammatory processes. microbiologyresearch.org

An alternative pathway for the biosynthesis of long-chain polyunsaturated fatty acids involves the Δ8-desaturation of this compound (20:2n-6) to produce Eicosatrienoic acid (20:3n-6), which is an intermediate in the conventional pathway to arachidonic acid. nih.gov

The enzymes involved in these desaturation and elongation steps, such as Δ5- and Δ6-desaturases, play a crucial role in maintaining the appropriate balance of different polyunsaturated fatty acids in the body. microbiologyresearch.orglipidmaps.org

Table 1: Key Enzymes in the Desaturation and Elongation of this compound and Their Products

Enzyme Substrate Product
Δ5-Desaturase This compound Eicosa-5,8,11-trienoic acid
Δ5-Desaturase Dihomo-γ-linolenic acid (DGLA) Arachidonic acid (ARA)
Δ8-Desaturase This compound Eicosatrienoic acid (20:3n-6)
Elongase Linoleic acid This compound

Formation of Oxygenated Metabolites and Pro-Resolving Mediators

This compound, primarily through its metabolite Dihomo-γ-linolenic acid (DGLA), is a precursor to a variety of oxygenated metabolites with important biological activities. microbiologyresearch.orgconicet.gov.ar These metabolites are produced through the actions of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. microbiologyresearch.orgportlandpress.com

The metabolism of DGLA by COX-1 and COX-2 enzymes leads to the formation of 1-series prostaglandins, such as Prostaglandin (B15479496) E1 (PGE1). microbiologyresearch.orgacs.org PGE1 possesses anti-inflammatory properties. acs.org The 15-lipoxygenase (LOX) pathway converts DGLA into 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE), another metabolite with anti-inflammatory actions. microbiologyresearch.org

Furthermore, DGLA can be metabolized by cytochrome P450 enzymes (CYPs) to form epoxy- and hydroxy-polyunsaturated fatty acids. romj.org These can be further hydrolyzed by epoxide hydrolases to dihydroxy-polyunsaturated fatty acids, which have been implicated in cellular processes like ferroptosis-mediated neurodegeneration. romj.org

While DGLA itself gives rise to anti-inflammatory mediators, its conversion to arachidonic acid (ARA) leads to the production of pro-inflammatory eicosanoids. microbiologyresearch.org However, ARA is also a precursor for the synthesis of specialized pro-resolving mediators (SPMs) like lipoxins, which are crucial for the resolution of inflammation. microbiologyresearch.orgnih.gov The balance between the pro-inflammatory and pro-resolving mediators derived from the n-6 fatty acid pathway is critical for maintaining tissue homeostasis. nih.gov

Table 2: Oxygenated Metabolites Derived from this compound Metabolism

Precursor Enzyme Pathway Metabolite Biological Effect
Dihomo-γ-linolenic acid (DGLA) Cyclooxygenase (COX) Prostaglandin E1 (PGE1) Anti-inflammatory
Dihomo-γ-linolenic acid (DGLA) 15-Lipoxygenase (LOX) 15-HETrE Anti-inflammatory
Dihomo-γ-linolenic acid (DGLA) Cytochrome P450/Epoxide Hydrolase Dihydroxyeicosadienoic acid (DHED) Implicated in neurodegeneration
Arachidonic Acid (from DGLA) Lipoxygenase (LOX) Lipoxin A4 (LXA4) Pro-resolving

Incorporation into Complex Lipid Structures (e.g., phospholipids (B1166683), triglycerides)

This compound and its metabolites are incorporated into more complex lipid structures, which serve as storage forms and as components of cellular membranes. ontosight.ai When administered orally, its metabolite DGLA is absorbed and appears in the blood first as a triglyceride ester and later as a phospholipid. nih.gov

This fatty acid can be incorporated into various phospholipid classes, including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), phosphatidylinositol (PI), and phosphatidylserine (B164497) (PS). Studies have shown that eicosanoid precursor fatty acids, including a metabolite of this compound, have a high affinity for incorporation into total phospholipids. The relative degree of incorporation can vary, with PC often showing the highest incorporation.

The incorporation into phospholipids is significant as these molecules are major components of cell membranes, and the fatty acid composition of these membranes can influence their fluidity and the function of membrane-bound proteins. ontosight.ai Phospholipids also serve as the reservoir from which these fatty acids are released by phospholipase A2 to be converted into signaling molecules. microbiologyresearch.org this compound is also incorporated into triglycerides for storage. ontosight.ai

Enzymology of Eicosa 8,11 Dienoic Acid Metabolism

Characterization of Key Biosynthetic Enzymes

The biosynthesis of eicosa-8,11-dienoic acid from its precursor, linoleic acid, involves a two-step process: an elongation reaction followed by a desaturation reaction.

The initial step in the biosynthesis of the C20 precursor to this compound is the elongation of linoleic acid (18:2n-6). This reaction is catalyzed by a family of enzymes known as Elongation of Very Long-chain fatty acids proteins (ELOVLs). Specifically, ELOVL5 is recognized for its role in elongating C18 and C20 polyunsaturated fatty acids (PUFAs) researchgate.net. The process involves the addition of a two-carbon unit from malonyl-CoA to the fatty acyl-CoA substrate nih.govnih.gov.

The elongation cycle consists of four sequential reactions:

Condensation: The rate-limiting step, catalyzed by the ELOVL enzyme, condenses the fatty acyl-CoA with malonyl-CoA.

Reduction: The resulting 3-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase, utilizing NADPH as a cofactor.

Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a molecule of water.

Second Reduction: A trans-2,3-enoyl-CoA reductase, also using NADPH, completes the elongation cycle, yielding a fatty acyl-CoA that is two carbons longer nih.gov.

While specific kinetic parameters for ELOVL5 with linoleic acid leading to the direct precursor of this compound are not extensively documented, studies on related substrates provide insight into its function. ELOVL5 displays a preference for polyunsaturated acyl-CoAs, with particularly high activity towards C18:3(n-6) acyl-CoA uniprot.orgmdpi.com. In prostate cancer cells, ELOVL5 has been shown to be a critical enzyme for fatty acid elongation aacrjournals.org. The regulation of ELOVL5 is complex, involving transcription factors such as SREBP-1c, which can be activated by a decrease in cellular levels of arachidonic acid and docosahexaenoic acid (DHA) nih.gov.

Table 1: General Substrate Specificity of ELOVL5 researchgate.net
SubstrateProductBiological Context
Linoleic acid (18:2, n-6)Eicosa-11,14-dienoic acid (20:2, n-6)PUFA Biosynthesis
α-Linolenic acid (18:3, n-3)Eicosatetraenoic acid (20:4, n-3)PUFA Biosynthesis
γ-Linolenic acid (18:3, n-6)Dihomo-γ-linolenic acid (20:3, n-6)PUFA Biosynthesis
Stearidonic acid (18:4, n-3)Eicosatetraenoic acid (20:4, n-3)PUFA Biosynthesis

The final step in the biosynthesis of this compound is the introduction of a double bond at the delta-8 position of its precursor, eicosa-11,14-dienoic acid. This reaction is catalyzed by a delta-8 desaturase. Evidence strongly suggests that the multifunctional enzyme, Fatty Acid Desaturase 2 (FADS2), possesses this delta-8 desaturase activity nih.govresearchgate.net. FADS2 is a membrane-bound protein located in the endoplasmic reticulum nih.gov.

Structurally, FADS2 is a modular protein characterized by an N-terminal cytochrome b5-like domain and a C-terminal desaturase domain nih.gov. The desaturase domain contains three conserved histidine-rich motifs (HXXXH, HXXHH, and QXXHH), which are crucial for coordinating the di-iron center of the active site oup.com. This di-iron center is where the catalytic desaturation reaction occurs. The cytochrome b5-like domain is believed to facilitate the transfer of electrons required for the reaction, making the enzyme a self-contained redox system nih.gov.

The active site of desaturases is a hydrophobic channel that accommodates the fatty acyl chain. The precise geometry of this channel determines the position at which the double bond is introduced. While a crystal structure for FADS2 is not yet available, homology modeling based on other desaturases suggests a "mushroom-like" shape with four transmembrane helices anchoring the enzyme in the endoplasmic reticulum membrane mdpi.com. The active site is located within the cytosolic domain. The substrate, eicosa-11,14-dienoyl-CoA, binds within this channel, and through a process involving molecular oxygen and electron transfer, a double bond is formed at the delta-8 position.

Competition experiments have shown that FADS2 exhibits a preference for different substrates, with delta-6 desaturase activity being favored over delta-8 desaturase activity nih.govresearchgate.net. Specifically, the activity for 18:2n-6 (linoleic acid) is significantly higher than for 20:2n-6 (eicosa-11,14-dienoic acid) nih.govresearchgate.net.

Enzymes Involved in Catabolic Pathways

The primary catabolic pathway for fatty acids, including this compound, is mitochondrial and peroxisomal beta-oxidation. This process involves the sequential removal of two-carbon units from the carboxyl end of the fatty acyl-CoA molecule, generating acetyl-CoA, NADH, and FADH2 nih.gov.

For polyunsaturated fatty acids like this compound, the presence of double bonds at unconventional positions requires the action of auxiliary enzymes to allow the core beta-oxidation machinery to proceed. The key auxiliary enzymes for the degradation of dienoic acids are:

Enoyl-CoA Isomerase: This enzyme repositions the double bonds to be recognized by the subsequent enzymes in the beta-oxidation spiral.

2,4-Dienoyl-CoA Reductase: This enzyme, using NADPH as a cofactor, reduces a conjugated double bond system that is formed during the oxidation of polyunsaturated fatty acids. The reaction catalyzed by 2,4-dienoyl-CoA reductase is considered a rate-limiting step in the beta-oxidation of polyunsaturated fatty acids nih.gov.

The final products of the complete beta-oxidation of this compound are acetyl-CoA molecules, which can then enter the citric acid cycle for further energy production.

Allosteric Regulation and Cofactor Requirements of Relevant Enzymes

The activities of the enzymes involved in this compound metabolism are tightly regulated to meet cellular needs.

Elongases (ELOVL5):

Allosteric Regulation: The expression of ELOVL5 is subject to feedback regulation by its downstream products. High levels of polyunsaturated fatty acids, such as arachidonic acid and DHA, can suppress the transcription of the ELOVL5 gene, thereby reducing its activity nih.gov. This regulation is often mediated by transcription factors like SREBP-1c nih.gov.

Cofactor Requirements: The elongation cycle requires malonyl-CoA as the two-carbon donor and NADPH as the reducing equivalent for the two reductase steps nih.gov.

Desaturases (FADS2):

Allosteric Regulation: Similar to elongases, FADS2 expression is also under feedback control. Polyunsaturated fatty acids can inhibit the transcription of the FADS2 gene, a process also mediated by SREBP-1c and other transcription factors like PPARα ocl-journal.orgnih.gov. Certain compounds can act as inhibitors of FADS2 activity, which has been explored for anti-inflammatory purposes researchgate.net.

Cofactor Requirements: The desaturation reaction catalyzed by FADS2 requires molecular oxygen (O2) and a source of electrons, which is typically provided by NADH via the fused cytochrome b5 domain nih.gov.

Beta-oxidation Enzymes:

Allosteric Regulation: The beta-oxidation pathway is regulated by the energy status of the cell. High ratios of NADH/NAD+ and acetyl-CoA/CoA can inhibit the key dehydrogenases and thiolase enzymes of the pathway.

Cofactor Requirements: The core beta-oxidation cycle requires NAD+ and FAD as electron acceptors in the dehydrogenase steps and Coenzyme A (CoA) for the activation of the fatty acid and the thiolytic cleavage step mdpi.com. The auxiliary enzyme 2,4-dienoyl-CoA reductase specifically requires NADPH nih.gov.

Table 2: Cofactors and Regulatory Mechanisms of Key Enzymes
EnzymeCofactorsRegulatory Mechanisms
ELOVL5Malonyl-CoA, NADPHTranscriptional regulation by SREBP-1c, feedback inhibition by PUFAs
FADS2 (Delta-8 Desaturase)O2, NADHTranscriptional regulation by SREBP-1c and PPARα, feedback inhibition by PUFAs
Beta-oxidation EnzymesNAD+, FAD, CoAAllosteric regulation by NADH/NAD+ and acetyl-CoA/CoA ratios
2,4-Dienoyl-CoA ReductaseNADPHSubstrate availability

Comparative Enzymology Across Different Biological Systems

The enzymes responsible for the metabolism of this compound and other polyunsaturated fatty acids show both conservation and divergence across different biological systems.

Desaturases: Fatty acid desaturases are found in a wide range of organisms, from bacteria to plants and animals nih.gov. The fundamental mechanism involving a di-iron center and conserved histidine motifs is largely conserved researchgate.net. However, the substrate specificities and the types of desaturase activities can vary significantly. For instance, while mammals possess FADS2 with both delta-6 and delta-8 desaturase activities, some lower eukaryotes and plants have distinct delta-8 desaturase enzymes nih.govwikipedia.org. In many fish species, the FADS1 gene has been lost, and FADS2 enzymes have evolved to exhibit broader and sometimes overlapping desaturation activities to compensate nih.gov. The evolution of these enzymes has allowed different organisms to adapt to various dietary and environmental conditions by producing a diverse array of polyunsaturated fatty acids.

Elongases: The ELOVL family of enzymes is also conserved across eukaryotes. Different isoforms of ELOVL enzymes have evolved to handle substrates of varying chain lengths and degrees of saturation. For example, while ELOVL5 is primarily involved in PUFA elongation in mammals, other isoforms are specific for saturated and monounsaturated fatty acids. The specific expression patterns and regulatory mechanisms of these elongases can differ between tissues and species, reflecting their specialized roles in lipid metabolism.

Catabolic Enzymes: The core enzymes of beta-oxidation are highly conserved across species, reflecting the fundamental importance of this pathway for energy production. However, the subcellular localization and the specific isoforms of the enzymes can differ. For example, in plants and yeast, beta-oxidation occurs primarily in peroxisomes, whereas in mammals, it takes place in both mitochondria and peroxisomes osti.gov. The auxiliary enzymes for unsaturated fatty acid oxidation are also widely distributed, indicating an ancient origin for the capability to metabolize these fatty acids.

Cellular and Molecular Mechanisms of Action in Vitro and Mechanistic Studies

Modulation of Cellular Lipid Composition and Lipidome Remodeling

Once introduced into a cellular environment, eicosa-8,11-dienoic acid and its isomers are readily taken up and incorporated into the cellular lipidome, leading to significant remodeling of membrane phospholipids (B1166683).

In murine RAW264.7 macrophage models, the isomer 11,14-eicosadienoic acid is rapidly absorbed and integrated into cellular phospholipids. nih.gov This incorporation leads to a dose-dependent increase in its metabolic product, sciadonic acid (Δ5,11,14-20:3), within the phospholipids. nih.gov Furthermore, the presence of this eicosadienoic acid isomer alters the fatty acid landscape, increasing the relative proportions of other n-6 polyunsaturated fatty acids (PUFAs) such as linoleic acid (LA), dihomo-γ-linolenic acid (DGLA), and arachidonic acid (AA), while concurrently reducing the proportion of total monounsaturated fatty acids. nih.gov

The metabolic fate of eicosadienoic acid is a key aspect of its role in lipidome remodeling. In vitro studies using rat liver microsomes have demonstrated that this compound is a substrate for oxidative desaturation. nih.gov Specifically, it is converted to eicosa-5,8,11-trienoic acid (Mead's acid) through the action of a Δ5-desaturase. nih.gov This conversion is a regulated step, influenced by diet and metabolic state. nih.gov

Similarly, studies on the isomer eicosa-11,14-dienoic acid in rat testes have shown its conversion into various trienoic fatty acids. nih.gov In vivo and in vitro experiments revealed that this isomer is metabolized to both eicosa-8,11,14-trienoic acid and eicosa-5,11,14-trienoic acid, providing evidence for Δ8-desaturase activity. nih.gov A small fraction is also converted to arachidonic acid. nih.gov

Table 1: Metabolic Conversion of Eicosadienoic Acid Isomers in In Vitro and In Vivo Models

Original Compound Tissue/Model System Key Enzyme Activity Primary Metabolic Products Reference
This compound Rat liver microsomes Δ5-desaturase Eicosa-5,8,11-trienoic acid nih.gov
Eicosa-11,14-dienoic acid Rat testes (in vivo & in vitro) Δ8-desaturase, Δ5-desaturase Eicosa-8,11,14-trienoic acid, Eicosa-5,11,14-trienoic acid nih.gov
Eicosa-11,14-dienoic acid Murine RAW264.7 macrophages Desaturases Sciadonic acid (Δ5,11,14-20:3) nih.gov

Impact on Membrane Fluidity and Structure in Model Systems

The influence of fatty acids on the biophysical properties of cellular membranes, such as fluidity and structure, is critical to their function. However, direct research on the specific effects of this compound is limited. Studies on similar fatty acids suggest that the degree of unsaturation is a key determinant of these effects.

Research on differentiated SH-SY5Y cells has shown that fatty acids with three or fewer double bonds, such as oleic acid (18:1) and α-linolenic acid (18:3), have no significant effect on membrane fluidity. nih.gov In contrast, polyunsaturated fatty acids with four or more double bonds, like arachidonic acid (20:4) and eicosapentaenoic acid (EPA, 20:5), were found to increase membrane fluidity. nih.gov Given that this compound has two double bonds, this suggests it may not significantly alter membrane fluidity. nih.gov

Studies on other 20-carbon fatty acids provide further context. For example, EPA has been shown to have complex effects, in some model membranes reducing fluidity and inhibiting the formation of cholesterol crystalline domains. nih.govresearchgate.net These findings highlight that the specific structure of a fatty acid, not just its carbon length or number of double bonds, can determine its influence on membrane dynamics. nih.govresearchgate.net The general principle is that incorporating PUFAs into membrane phospholipids can increase membrane fluidity and flexibility, which impacts processes like membrane fusion and division. lipotype.com

Role in Intracellular Signaling Cascades (Mechanistic Elucidation)

Eicosadienoic acid and its metabolites can act as signaling molecules, modulating intracellular cascades involved in inflammation and cellular regulation.

Studies using the isomer 11,14-eicosadienoic acid in murine macrophages have shown that it can differentially modulate the production of key inflammatory mediators. nih.gov In response to lipopolysaccharide (LPS) stimulation, this fatty acid was found to decrease the production of nitric oxide (NO) while increasing the production of prostaglandin (B15479496) E₂ (PGE₂) and tumor necrosis factor-alpha (TNF-α). nih.gov This modulation is linked, at least in part, to the altered expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for NO and PGE₂ synthesis, respectively. nih.gov

Furthermore, like other cis-unsaturated fatty acids, eicosadienoic acid may play a role in the activation of Protein Kinase C (PKC), a critical family of enzymes in signal transduction. mdpi.com Some PKC isoforms are activated by diacylglycerol (DAG), and this activation can be synergistically enhanced by cis-fatty acids. This mechanism suggests that the generation of both DAG and the release of fatty acids like eicosadienoic acid could be necessary signals for the robust activation of certain PKC isoforms. mdpi.comnih.gov

Interaction with Specific Receptors or Proteins (Molecular Binding Studies)

Polyunsaturated fatty acids and their derivatives can exert biological effects by directly binding to and modulating the activity of specific intracellular proteins, particularly nuclear receptors that function as transcription factors.

While direct binding studies for this compound are not widely available, research on the broader class of PUFAs provides strong evidence for likely interaction targets. Peroxisome Proliferator-Activated Receptors (PPARs) are a key family of nuclear receptors that act as sensors for fatty acids and regulate the expression of genes involved in lipid metabolism. nih.govnih.gov Specific PUFAs have been shown to bind directly to PPARα and PPARγ at physiological concentrations. nih.gov Their metabolites, such as 8(S)-hydroxyeicosatetraenoic acid (8-HETE), can function as potent and subtype-selective ligands for PPARα. nih.gov

Another important nuclear receptor, the Retinoid X Receptor (RXR), which forms heterodimers with PPARs and other receptors, has also been identified as a target for PUFAs. nih.govnih.gov Studies have demonstrated the direct, noncovalent binding of several PUFAs, including arachidonic acid and docosahexaenoic acid (DHA), to the ligand-binding domain of RXRα, leading to receptor activation. nih.gov This suggests that this compound could potentially function as a ligand for RXR, thereby influencing the vast network of genes regulated by RXR heterodimers.

Acyltransferase Activity and Substrate Specificity

This compound serves as a substrate for several enzymes involved in fatty acid metabolism and modification, including desaturases and acyltransferases. The specificity of these enzymes determines the metabolic fate of the fatty acid and its downstream products.

The primary enzymatic modification studied for this compound is its desaturation. Rat liver microsomes utilize it as a substrate for Δ5-desaturase, which introduces a double bond at the 5,6 position to produce eicosa-5,8,11-trienoic acid. nih.gov This enzymatic step is considered a secondary regulatory point in the biosynthesis of this trienoic acid. nih.gov

Studies on the related isomer, 11,14-eicosadienoic acid, have identified it as a substrate for Δ8-desaturase in rat testes, leading to the formation of 8,11,14-eicosatrienoic acid. nih.gov These findings underscore that eicosadienoic acids are recognized by specific desaturase enzymes, which are critical for the synthesis of more highly unsaturated fatty acids. wikipedia.org

Table 2: Enzyme Substrate Specificity for Eicosadienoic Acid

Enzyme Substrate Product Model System Reference
Δ5-Desaturase This compound Eicosa-5,8,11-trienoic acid Rat liver microsomes nih.gov
Δ8-Desaturase Eicosa-11,14-dienoic acid 8,11,14-Eicosatrienoic acid Rat testes nih.gov

Influence on Gene Expression and Transcriptional Regulation (In Vitro Models)

Through its interaction with nuclear receptors and its role in signaling cascades, this compound can influence the expression of specific genes.

As discussed, the potential activation of PPARs and RXRs by eicosadienoic acid represents a primary mechanism for transcriptional regulation. nih.govnih.gov Upon activation by a fatty acid ligand, these nuclear receptors bind to specific DNA sequences known as PPAR response elements (PPREs) in the regulatory regions of target genes, modulating their transcription. nih.gov This pathway is central to the regulation of lipid homeostasis, as many target genes encode proteins involved in fatty acid uptake, oxidation, and storage. nih.gov

More direct evidence of gene expression modulation comes from studies on its isomer, 11,14-eicosadienoic acid, in macrophage models. Treatment of LPS-stimulated macrophages with this fatty acid led to modified expression of the genes for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This demonstrates a direct link between the presence of the fatty acid and the transcriptional regulation of key enzymes involved in the inflammatory response. Similarly, studies with other PUFAs like arachidonic acid have shown it has an agonistic effect on the expression of adipogenic genes, such as PPARγ itself and the glucose transporter GLUT4, in human adipose-derived stem cells. nih.gov

Synthetic Methodologies and Derivatization for Academic Research

Chemical Synthesis Methodologies for Isotope-Labeled Probes (e.g., ¹⁴C labeling)

Isotopically labeled probes are fundamental for tracing the metabolic fate of fatty acids and quantifying their conversion into various metabolites. The synthesis of ¹⁴C-labeled eicosa-8,11-dienoic acid, or its close structural relatives, is designed to introduce the radioactive carbon atom at a stable position, often late in the synthetic sequence to maximize yield and specific activity.

A common strategy involves the use of a labeled precursor that is then elaborated into the final fatty acid structure. For instance, the synthesis of a related labeled compound, 1-¹⁴C eicosa-11,14-dienoic acid, provides a relevant synthetic blueprint researchgate.net. Similarly, general procedures for synthesizing ¹⁴C-labeled polyenoic acids have been described in detail, which can be adapted for this compound uni-koeln.denih.gov.

A representative multi-step synthesis for a related ¹⁴C-labeled eicosanoid is outlined below. This process begins with a labeled C18 precursor, which is then extended by two carbons to form the C20 backbone of the target eicosanoid uni-koeln.de.

StepProcedurePrecursor/ReagentsProduct
1ReductionSuitable polyenoic fatty acid esterPolyunsaturated alcohol
2TosylationTosyl chlorideTosylate derivative
3OxidationOxidizing agentAldehyde
4Doebner CondensationMalonic acid-¹⁴C, Pyridine, Piperidine¹⁴C-labeled 2-trans polyenoic acid

This approach, particularly the Doebner condensation with labeled malonic acid, is a powerful method for introducing a ¹⁴C label at the carboxylic end of the fatty acid uni-koeln.denih.gov. Such labeled probes are invaluable for in vitro and in vivo metabolic studies, allowing for reliable analysis and quantification of metabolic products after incubation with biological systems uni-koeln.de.

Development of Novel Analytical Standards and Reference Materials

The development of high-purity analytical standards and reference materials is a prerequisite for the accurate quantification and identification of this compound in biological matrices. The synthesis of these standards requires not only a well-defined chemical route but also rigorous purification and characterization to ensure their identity and purity.

The synthetic methodologies are often similar to those used for creating labeled probes but are performed without the isotopic label and with a strong emphasis on purification. Following the synthesis, purification is typically achieved through chromatographic techniques. Silicic acid column chromatography is a common method used to isolate the desired fatty acid from reaction byproducts uni-koeln.de.

The purity and identity of the final product must be unequivocally confirmed. A combination of analytical techniques is employed for this purpose:

Thin-Layer Chromatography (TLC): To assess the presence of impurities.

Gas-Liquid Chromatography (GLC): To confirm the purity and retention time characteristic of the compound uni-koeln.de.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise chemical structure, including the position and configuration of double bonds uni-koeln.de.

Infrared (IR) Spectroscopy: To identify characteristic functional groups and confirm stereochemistry, such as the presence of trans double bonds which show a distinct absorption band around 970 cm⁻¹ uni-koeln.de.

Through these meticulous synthesis, purification, and characterization steps, a well-defined reference material is produced, enabling researchers to confidently identify and quantify this compound in their studies.

Synthesis of Bioactive Analogues and Inhibitors for Mechanistic Studies

To investigate the specific interactions of this compound with enzymes and receptors, researchers synthesize bioactive analogues and inhibitors. These modified molecules help to probe the structural requirements for biological activity and to elucidate the mechanisms of action of the enzymes involved in fatty acid metabolism.

One approach involves introducing bulky or functional groups at specific positions of the fatty acid chain. For example, a synthetic strategy has been developed to create analogues of (8Z, 11Z)-dienoic acids with bulky substituents at the ω-position (the end of the chain opposite the carboxyl group) researchgate.net. This was achieved by first synthesizing 18-iodooctadeca-(8Z,11Z)-dienoic acid as a key intermediate. This intermediate can then be coupled with various organocuprates to introduce different groups, such as in the synthesis of 19,19-dimethyl-eicosa-(8Z, 11Z)-dienoic acid researchgate.net. These bulky analogues are used to study how steric hindrance at the ω-end affects the positional specificity of enzymes like lipoxygenases researchgate.net.

Another strategy is to introduce methyl branches at various points along the carbon chain. The synthesis of methyl-branched isomers of the related eicosa-8,11,14-trienoic acid has been used to study the substrate specificity and inhibition of prostaglandin (B15479496) biosynthesis nih.gov. By comparing the enzymatic conversion rates and binding affinities of these analogues to the parent fatty acid, researchers can map the active site of the enzyme and identify key structural features required for substrate recognition and catalysis. For instance, it was found that moving a methyl branch closer to position 13, a key site for enzymatic action, rapidly decreased the rate of prostaglandin formation nih.gov. The 13-methyl branched isomer, in particular, was shown to be an inhibitor of prostaglandin formation nih.gov.

Analogue TypeSynthetic StrategyPurpose of Mechanistic Study
Bulky ω-end analoguesSynthesis of an iodinated intermediate followed by coupling with organocuprates researchgate.net.To probe the volume of enzyme active sites and its effect on reaction specificity (e.g., lipoxygenases) researchgate.net.
Methyl-branched isomersIntroduction of methyl groups at various positions along the fatty acid backbone nih.gov.To study substrate specificity and inhibition of enzymes like prostaglandin synthetase nih.gov.

Stereoselective Synthesis Approaches for Isomer Specificity

The biological activity of polyunsaturated fatty acids is highly dependent on the geometry of their double bonds, which are typically in the cis (or Z) configuration. Therefore, stereoselective synthesis is crucial for producing specific isomers of this compound to study their unique biological roles.

A key reaction for establishing the cis stereochemistry of double bonds is the partial hydrogenation of an alkyne (triple bond) precursor. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a well-established method for the stereoselective reduction of alkynes to cis-alkenes researchgate.net. This approach is central to the synthesis of naturally occurring fatty acids like (8Z, 11Z)-icosa-8,11-dienoic acid. A typical route involves the coupling of two smaller alkyne-containing fragments, followed by stereoselective hydrogenation of the resulting diyne to a Z,Z-diene researchgate.net.

Conversely, specific reactions can be used to generate trans (or E) isomers. For example, the Doebner condensation, a reaction of an aldehyde with malonic acid, has been shown to yield exclusively the 2-trans acid product, as confirmed by NMR and IR spectroscopy uni-koeln.de. This provides a reliable method for accessing specific trans isomers for comparative biological studies.

Enzymatic methods also offer high stereoselectivity. While not specifically detailed for this compound in the provided context, lipase-mediated resolutions are a powerful green chemistry approach for separating enantiomers of chiral precursors, which can then be used in the stereoselective synthesis of complex natural products mdpi.com.

Advanced Analytical Methodologies in Eicosa 8,11 Dienoic Acid Research

Quantitative Lipidomics Approaches for Pathway Elucidation

Quantitative lipidomics aims to measure the absolute or relative amounts of lipid species within a biological system. This approach is instrumental in elucidating the metabolic pathways involving Eicosa-8,11-dienoic acid. By quantifying the changes in the levels of this compound and its downstream metabolites in response to various stimuli or in different physiological states, researchers can map its metabolic fate and identify key enzymatic steps.

Targeted lipidomics, a sub-discipline of lipidomics, focuses on the measurement of a specific, predefined set of lipids. In the context of this compound, this would involve developing an analytical method to specifically quantify it and its known or suspected metabolites. This targeted approach offers high sensitivity and specificity, making it ideal for hypothesis-driven research. For instance, investigating the conversion of this compound to hydroxylated or epoxidized derivatives would rely on targeted lipidomics.

Untargeted lipidomics, on the other hand, seeks to comprehensively measure all detectable lipids in a sample. This discovery-based approach can reveal novel metabolites of this compound and uncover previously unknown metabolic pathways. By comparing the lipid profiles of cells or tissues under different conditions, untargeted lipidomics can provide a global view of the lipidome and highlight pathways impacted by changes in this compound metabolism.

A typical workflow for quantitative lipidomics in this compound research is outlined below:

StepDescription
Sample Preparation Extraction of lipids from biological matrices such as plasma, tissues, or cells using organic solvents.
Analytical Measurement Analysis of the lipid extract using mass spectrometry, often coupled with liquid chromatography.
Data Processing Peak detection, integration, and alignment to generate a data matrix of lipid features.
Statistical Analysis Identification of statistically significant changes in lipid levels between different experimental groups.
Pathway Analysis Mapping of the identified lipids to known metabolic pathways to infer biological function.

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone of modern lipidomics and plays a pivotal role in the profiling of this compound metabolites. HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide highly accurate mass measurements, which are essential for the confident identification of metabolites. mdpi.com

The high mass accuracy of HRMS allows for the determination of the elemental composition of an unknown metabolite, significantly narrowing down the number of potential candidates. This is particularly important in the analysis of complex biological samples where numerous isobaric (same nominal mass) and isomeric (same elemental composition) species may be present.

Metabolite profiling using HRMS can be performed in both untargeted and targeted modes. In an untargeted approach, the instrument acquires data over a wide mass range, capturing a comprehensive snapshot of the metabolome. Subsequent data analysis involves identifying features that are differentially abundant between sample groups, followed by their putative identification based on accurate mass and fragmentation patterns.

Tandem mass spectrometry (MS/MS) is often coupled with HRMS to obtain structural information about the metabolites. In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are detected. The fragmentation pattern provides a "fingerprint" of the molecule, which can be used for its identification by comparing it to spectral libraries or by de novo interpretation. For the study of this compound, this is crucial for distinguishing between different positional isomers of its oxygenated metabolites.

The table below summarizes key HRMS techniques used in this compound research:

TechniquePrincipleApplication in this compound Research
Orbitrap MS Ions are trapped in an orbital motion around a central electrode. The frequency of this motion is related to the mass-to-charge ratio of the ion.Provides high mass accuracy and resolution for the identification of this compound metabolites.
FT-ICR MS Ions are trapped in a magnetic field and their cyclotron frequency is measured to determine their mass-to-charge ratio.Offers the highest mass resolution and accuracy, enabling the fine separation of closely related lipid species. mdpi.com
Tandem MS (MS/MS) A precursor ion is selected, fragmented, and the resulting product ions are analyzed.Provides structural information for the identification and differentiation of isomeric metabolites of this compound.

Chromatographic Techniques for Isomer Separation and Analysis (e.g., specific LC-MS methods for research)

The presence of double bonds in this compound gives rise to the possibility of various isomers, including positional and geometric (cis/trans) isomers. These isomers can have distinct biological activities, making their separation and individual analysis critical. Chromatographic techniques, particularly liquid chromatography (LC) coupled with mass spectrometry (MS), are indispensable for this purpose. jsbms.jpsciex.com

Reversed-phase liquid chromatography (RPLC) is a widely used technique for the separation of fatty acids and their metabolites. In RPLC, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the hydrophobicity of the analytes, with more hydrophobic compounds being retained longer on the column. While RPLC can separate fatty acids based on their chain length and degree of unsaturation, the separation of positional isomers can be challenging.

To improve the separation of isomers, specialized chromatographic methods have been developed. For instance, the use of silver ion (Ag+) chromatography, either in a column or as an additive to the mobile phase, can enhance the separation of unsaturated fatty acids based on the number, position, and geometry of their double bonds. The silver ions interact with the π-electrons of the double bonds, leading to differential retention of the isomers.

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of fatty acid isomers. However, it typically requires derivatization of the fatty acids to make them volatile. The separation in GC is based on the boiling point and polarity of the compounds. Different types of GC columns can be used to achieve the separation of various fatty acid isomers.

The following table details specific LC-MS methods relevant to this compound isomer analysis:

MethodStationary PhaseMobile PhaseKey Feature
Reversed-Phase LC-MS C18 or C8Acetonitrile/water or Methanol/water gradients with additives like formic acid or ammonium (B1175870) acetate.Separates based on hydrophobicity. Can separate some isomers with optimized gradients. jsbms.jplipidmaps.org
Silver Ion LC-MS Silver ion-impregnated silicaNon-polar solvents like hexane (B92381) and isopropanol.Excellent for separating isomers based on the number and position of double bonds.
Chiral Chromatography-MS Chiral stationary phaseVaries depending on the column.Used for the separation of enantiomers of hydroxylated metabolites of this compound. lipidmaps.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and conformation of molecules. nih.govaocs.org In the context of this compound research, NMR is invaluable for confirming the structure of the fatty acid and its metabolites, including the position and geometry of the double bonds. nih.gov

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their chemical environment. The chemical shift, coupling constants, and integration of the signals in a ¹H NMR spectrum can be used to determine the structure of a molecule. For this compound, the signals from the olefinic protons (the protons on the double bonds) are particularly informative for determining the cis or trans geometry of the double bonds.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between different atoms in a molecule. These techniques are particularly useful for the structural elucidation of novel metabolites of this compound.

The table below highlights the application of different NMR techniques in the study of this compound:

NMR TechniqueInformation ProvidedRelevance to this compound
¹H NMR Number of different types of protons, their chemical environment, and connectivity.Determination of the geometry (cis/trans) of the double bonds.
¹³C NMR Number of different types of carbon atoms and their chemical environment.Confirmation of the carbon skeleton and identification of functional groups.
COSY Correlation between coupled protons.Establishing the connectivity of protons in the fatty acid chain.
HMBC Correlation between protons and carbons that are two or three bonds apart.Assembling the complete structure of this compound and its metabolites.

Isotopic Tracing Techniques for Metabolic Flux Analysis

Isotopic tracing is a powerful technique used to track the movement of atoms through metabolic pathways. By providing cells or organisms with a substrate that is labeled with a stable isotope (such as ¹³C or ¹⁵N), researchers can follow the incorporation of the label into downstream metabolites. This allows for the determination of metabolic fluxes, which are the rates of conversion of metabolites through a pathway.

In the context of this compound research, isotopic tracing can be used to investigate its biosynthesis and metabolism. For example, by providing cells with ¹³C-labeled glucose, one can track the incorporation of the ¹³C label into the acetyl-CoA pool and subsequently into newly synthesized fatty acids, including this compound. This can provide insights into the contribution of different carbon sources to its de novo synthesis. biorxiv.org

Similarly, by treating cells with ¹³C-labeled this compound, it is possible to trace its conversion to various downstream metabolites. By measuring the rate of appearance of the ¹³C label in these metabolites, the fluxes through different metabolic pathways can be quantified. This information is crucial for understanding the regulation of this compound metabolism.

The analysis of isotopically labeled metabolites is typically performed using mass spectrometry. The incorporation of stable isotopes into a molecule results in a shift in its mass, which can be readily detected by a mass spectrometer. By analyzing the mass isotopomer distribution of a metabolite, the extent of label incorporation and the metabolic pathways involved can be determined.

Multi-Omics Integration for Comprehensive Biochemical Understanding

A comprehensive understanding of the biochemical role of this compound requires the integration of data from multiple "omics" platforms. This multi-omics approach combines information from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the biological system. frontiersin.orgnih.govmdpi.com

Genomics provides information about the genetic makeup of an organism, including the genes that encode for the enzymes involved in fatty acid metabolism.

Transcriptomics measures the expression levels of all genes in a cell or tissue, providing insights into which metabolic pathways are active under different conditions.

Proteomics identifies and quantifies the proteins present in a sample, including the enzymes that directly catalyze the reactions involving this compound.

Metabolomics (including lipidomics) measures the levels of metabolites, providing a direct readout of the biochemical activity of the cell. mdpi.com

By integrating these different layers of biological information, researchers can build comprehensive models of this compound metabolism. For example, a change in the level of an this compound metabolite (detected by metabolomics) can be correlated with changes in the expression of a particular gene (detected by transcriptomics) and the abundance of the corresponding enzyme (detected by proteomics). This integrated approach can help to identify the key regulatory points in this compound metabolism and to understand how this fatty acid is involved in various physiological and pathological processes.

The following table illustrates how different omics data can be integrated to study this compound:

Omics LevelData ProvidedIntegrated Insight
Genomics DNA sequence variations in genes related to fatty acid metabolism.Association of genetic variants with altered this compound levels.
Transcriptomics Changes in mRNA expression of enzymes in the this compound pathway.Identification of transcriptional regulation of this compound metabolism.
Proteomics Changes in the abundance of proteins involved in this compound synthesis and degradation.Understanding the enzymatic control of this compound levels.
Metabolomics Quantification of this compound and its metabolites.Direct measurement of the metabolic phenotype related to this compound.

Interactions with Broader Biochemical and Lipidomic Pathways

Integration into Eicosanoid Biosynthetic Networks (as a precursor)

Eicosanoids are a large family of signaling molecules derived from 20-carbon polyunsaturated fatty acids, playing crucial roles in inflammation, immunity, and cardiovascular function creative-proteomics.comnih.gov. The primary precursors for the most well-studied eicosanoids, such as prostaglandins, thromboxanes, and leukotrienes, are the omega-6 fatty acid arachidonic acid (AA) and the omega-3 fatty acid eicosapentaenoic acid (EPA) creative-proteomics.commdpi.comnih.govwikipedia.org. These fatty acids are released from membrane phospholipids (B1166683) and are metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes creative-proteomics.commdpi.comnih.gov.

Eicosa-8,11-dienoic acid is not considered a direct precursor for the principal classes of eicosanoids in the same manner as arachidonic acid. The enzymatic machinery of the COX and LOX pathways shows high specificity for the structure of the precursor fatty acid, particularly the position of the double bonds. For instance, the conversion of arachidonic acid (5,8,11,14-eicosatetraenoic acid) is initiated by enzymes that recognize its specific double bond configuration nih.gov.

However, some isomers of eicosadienoic acid can have an indirect or modulatory role. For example, the omega-6 isomer, 11,14-eicosadienoic acid, can be metabolized to dihomo-γ-linolenic acid (DGLA) and arachidonic acid (AA), which are direct eicosanoid precursors nih.govresearchgate.net. Additionally, oxidized derivatives of eicosadienoic acids, referred to as oxidized eicosadienoic acids (oxiEDE), have been noted to influence pro-inflammatory mediators, suggesting a potential role in modulating inflammatory pathways, although the specific mechanisms are not fully elucidated lipotype.com.

Enzyme FamilyPrimary PrecursorsKey ProductsRole of this compound
Cyclooxygenase (COX) Arachidonic Acid (AA), Eicosapentaenoic Acid (EPA)Prostaglandins, ThromboxanesNot a direct precursor
Lipoxygenase (LOX) Arachidonic Acid (AA), EPALeukotrienes, LipoxinsNot a direct precursor
Cytochrome P450 (CYP450) Arachidonic Acid (AA)HETEs, EETsNot a direct precursor

Relationship to Omega-6 and Omega-9 Fatty Acid Metabolism

The classification of an unsaturated fatty acid as omega-3, -6, or -9 depends on the position of the first double bond from the methyl (omega) end of the carbon chain. This classification is crucial as it determines the metabolic pathway the fatty acid will enter and the enzymes it will compete for.

(8Z,11Z)-Eicosa-8,11-dienoic acid is classified as an omega-9 fatty acid (20:2n-9) hmdb.ca. This places it in the metabolic pathway that begins with oleic acid (18:1n-9). In this pathway, oleic acid can be elongated and desaturated to form other omega-9 fatty acids. The synthesis of this compound would involve the elongation of oleic acid to 20:1n-9 (gondoic acid), followed by the introduction of a second double bond by a desaturase enzyme.

The metabolism of omega-9 fatty acids is closely linked to that of omega-6 and omega-3 fatty acids because they compete for the same elongase and desaturase enzymes. In states of essential fatty acid deficiency (a lack of omega-6 and omega-3 fatty acids), the synthesis of omega-9 derivatives, such as Mead acid (20:3n-9), is upregulated. While this compound is a naturally occurring fatty acid, its metabolism is influenced by the availability of linoleic acid (the parent omega-6 fatty acid) and alpha-linolenic acid (the parent omega-3 fatty acid) nih.gov.

It is important to distinguish this compound from its isomers. For example, 11,14-eicosadienoic acid is an omega-6 fatty acid (20:2n-6) that is formed by the elongation of linoleic acid (18:2n-6) nih.govresearchgate.netwikipedia.org. This isomer is a direct participant in the omega-6 pathway and can be further converted to arachidonic acid nih.govresearchgate.netwikipedia.org.

Fatty Acid FamilyParent CompoundKey MetabolitesRole of this compound
Omega-9 Oleic Acid (18:1n-9)Gondoic Acid (20:1n-9), Mead Acid (20:3n-9)A member of this pathway, derived from oleic acid.
Omega-6 Linoleic Acid (18:2n-6)Gamma-Linolenic Acid (GLA), Dihomo-gamma-linolenic acid (DGLA), Arachidonic Acid (AA)Competes for the same enzymes as this pathway. Is distinct from its omega-6 isomer (11,14-eicosadienoic acid).
Omega-3 Alpha-Linolenic Acid (ALA, 18:3n-3)Eicosapentaenoic Acid (EPA), Docosahexaenoic Acid (DHA)Competes for the same enzymes as this pathway.

Cross-talk with Sphingolipid and Glycerophospholipid Metabolism

Glycerophospholipids and sphingolipids are essential components of cellular membranes and are also involved in signaling pathways. The fatty acyl composition of these lipids is critical for their function and is highly regulated.

While direct studies on the incorporation of this compound into sphingolipids and glycerophospholipids are limited, general principles of lipid metabolism suggest it can be a substrate for the enzymes that synthesize these complex lipids. Fatty acids are activated to their acyl-CoA derivatives before they can be incorporated. These acyl-CoAs are then used by acyltransferases to esterify the glycerol (B35011) backbone of glycerophospholipids or to form the N-acyl chain of ceramides, the backbone of most sphingolipids.

The cross-talk between these pathways also involves competition between different fatty acyl-CoAs for the acyltransferase enzymes. The relative abundance of Eicosa-8,11-dienoyl-CoA versus other acyl-CoAs, such as palmitoyl-CoA or arachidonoyl-CoA, would influence the species of glycerophospholipids and sphingolipids that are synthesized.

Contribution to Lipidome Diversity in Biological Systems

The lipidome of a biological system is characterized by an immense diversity of lipid species, which arises from variations in lipid classes, head groups, and the length and desaturation of fatty acyl chains nih.gov. The existence of numerous fatty acid isomers, including positional and geometric isomers, is a significant contributor to this diversity researchgate.netresearchgate.net.

This compound is one of many eicosadienoic acid isomers found in nature. Other documented isomers include 11,14-eicosadienoic acid and 5,11-eicosadienoic acid (keteleeronic acid) wikipedia.org. The presence of these different isomers, even at low concentrations, adds to the complexity of the lipidome. Advanced analytical techniques, such as mass spectrometry-based lipidomics, are required to separate and identify these distinct isomers in complex biological samples like human plasma nih.govnews-medical.net.

The incorporation of these less common fatty acid isomers into complex lipids further amplifies the diversity of the lipidome nih.gov. A single glycerophospholipid class, for example, can exist as hundreds of different molecular species depending on the combination of fatty acids at the sn-1 and sn-2 positions. The presence of this compound in these lipids contributes to this combinatorial complexity. This diversity is not merely structural but has functional implications, as the specific fatty acid composition of lipids can influence cell membrane properties, intracellular signaling, and the metabolic fate of the cell nih.gov.

Emerging Research Directions and Future Perspectives

Systems Biology Approaches to Eicosa-8,11-dienoic Acid Metabolism

Systems biology offers a holistic framework to understand the complex interactions governing the metabolism of this compound. By integrating various layers of biological information, researchers can move beyond a single-gene or single-pathway focus to a network-level understanding. This approach is crucial for deciphering how the synthesis and degradation of this compound are regulated and connected to other metabolic processes within the cell.

A key aspect of systems biology is the construction of comprehensive metabolic network models. For this compound, this would involve mapping all known enzymatic reactions in its biosynthetic pathway, including the activities of desaturases and elongases, as well as its downstream metabolic fate. These models can be used to simulate metabolic fluxes and predict how perturbations, such as genetic mutations or environmental changes, affect the cellular levels of this fatty acid. While detailed models specifically for this compound are still in development, the principles from broader lipid metabolism studies can be applied.

Future research will likely focus on developing dynamic models of this compound metabolism that can capture the temporal changes in its concentration in response to various stimuli. These models will be instrumental in understanding its role in complex biological processes and identifying potential targets for metabolic engineering.

Mechanistic Studies on Enzyme Engineering for Novel Fatty Acid Production

The production of specific fatty acids like this compound in microbial or plant systems is a significant goal for biotechnology. Enzyme engineering plays a pivotal role in achieving this by modifying the properties of key enzymes in the fatty acid synthesis pathway. The primary targets for engineering are fatty acid desaturases and elongases, which determine the position of double bonds and the length of the carbon chain. frontiersin.orgmdpi.com

Mechanistic studies provide the fundamental knowledge required for rational enzyme design. By understanding the three-dimensional structure and catalytic mechanism of enzymes such as delta-8 desaturase, which is involved in pathways related to this compound, researchers can predict which amino acid residues are critical for substrate specificity and activity. nih.gov Techniques like site-directed mutagenesis can then be used to alter these residues to enhance the production of the desired fatty acid or even to create novel enzymatic functions.

Directed evolution is another powerful approach where enzymes are subjected to rounds of random mutagenesis and selection to evolve variants with improved properties. This method does not require prior knowledge of the enzyme's structure and has been successfully used to improve the efficiency and specificity of fatty acid modifying enzymes. The application of these techniques to the enzymes involved in this compound biosynthesis could lead to the development of robust microbial cell factories for its sustainable production.

Table 1: Key Enzymes in Polyunsaturated Fatty Acid Biosynthesis and Targets for Engineering

Enzyme ClassFunctionEngineering Goal for this compound Production
Desaturases Introduce double bonds at specific positions in the fatty acid chain.Modify substrate specificity and regioselectivity to favor the formation of the Δ8 and Δ11 double bonds.
Elongases Extend the carbon chain of fatty acids.Optimize activity to ensure efficient elongation to a C20 backbone.

Development of Advanced Computational Models for Metabolic Prediction

Computational modeling has become an indispensable tool in metabolic engineering and systems biology. frontiersin.orgnih.gov For this compound, advanced computational models can predict metabolic responses and guide experimental efforts to optimize its production. These models can range from stoichiometric models, such as Flux Balance Analysis (FBA), to more complex kinetic models.

Kinetic models, on the other hand, incorporate enzyme kinetics and can simulate the dynamic changes in metabolite concentrations over time. diva-portal.org Developing a kinetic model for this compound metabolism would require detailed knowledge of the kinetic parameters of all the enzymes involved. Although more challenging to develop, these models can provide deeper insights into the regulation of the pathway and predict the effects of enzyme modifications more accurately. Computational docking studies can also be employed to predict how engineered enzymes will interact with their substrates, providing a virtual screening tool for enzyme design. researchgate.net

Table 2: Comparison of Computational Modeling Approaches for Metabolic Prediction

Modeling ApproachDescriptionApplication to this compound Metabolism
Flux Balance Analysis (FBA) A mathematical method for simulating metabolism in a genome-scale network.Predict optimal gene knockout strategies for maximizing production.
Kinetic Modeling Uses ordinary differential equations to describe the rate of change of metabolite concentrations.Simulate the dynamic response of the pathway to genetic or environmental changes.
Molecular Docking Predicts the preferred orientation of one molecule to a second when bound to each other.Assess the binding affinity of engineered desaturases or elongases with their substrates.

Integration of Multi-Omics Data for Comprehensive Understanding of Lipid Networks

A comprehensive understanding of the role of this compound in cellular physiology requires the integration of multiple layers of high-throughput "omics" data. This includes genomics (DNA), transcriptomics (RNA), proteomics (proteins), and lipidomics (lipids). By combining these datasets, researchers can construct a more complete picture of the regulatory networks that control lipid metabolism.

For instance, transcriptomic data can reveal how the expression of genes encoding desaturases and elongases changes under different conditions, while proteomic data can provide information on the abundance of these enzymes. Lipidomic analysis, which involves the comprehensive measurement of all lipids in a biological system, can quantify the levels of this compound and other related fatty acids. nih.gov

The integration of these multi-omics datasets can help to identify correlations between gene expression, protein levels, and lipid profiles, providing insights into the regulatory mechanisms at play. This integrated approach can also help to uncover novel functions of this compound by identifying pathways and processes that are correlated with its abundance. For example, a multi-omics study might reveal a link between the levels of this compound and the expression of genes involved in signaling pathways, suggesting a role for this fatty acid in cell signaling.

Future research will focus on developing sophisticated computational tools and bioinformatics pipelines to effectively integrate and interpret these large and complex datasets, ultimately leading to a more profound understanding of the intricate networks that govern lipid metabolism.

Q & A

Q. How do polymorphisms in FADS genes influence this compound metabolism across populations?

  • Methodological Answer : Conduct GWAS on FADS1/FADS2 loci (e.g., rs174537) using human plasma lipidomics data. Stratify cohorts by ancestry (e.g., 1000 Genomes Project) and correlate SNP frequencies with PUFA levels via multivariate regression .

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